3-Aminophenyl ethyl(phenyl)carbamate
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Overview
Description
3-Aminophenyl ethyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl ethyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then coupled with phenyl isocyanate to yield the final product .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 3-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1, leading to the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-Aminophenyl ethyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
3-Aminophenyl ethyl(phenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminophenyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-aminophenyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate
- 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-Aminophenyl ethyl(phenyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminophenyl group with an ethyl(phenyl)carbamate moiety allows for versatile applications in various fields, distinguishing it from other carbamates .
Properties
CAS No. |
73147-22-5 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(3-aminophenyl) N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-17(13-8-4-3-5-9-13)15(18)19-14-10-6-7-12(16)11-14/h3-11H,2,16H2,1H3 |
InChI Key |
XIZDNZVKQNBGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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